molecular formula C18H17NO2S2 B2811763 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide CAS No. 2097912-08-6

3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide

Cat. No.: B2811763
CAS No.: 2097912-08-6
M. Wt: 343.46
InChI Key: WGXMPJJXUXSDHZ-UHFFFAOYSA-N
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Description

    Starting Materials: The furan-thiophene intermediate and phenylsulfanyl chloride.

    Reaction: Nucleophilic substitution reaction.

    Conditions: Conducted in an organic solvent like dichloromethane at room temperature.

  • Formation of the Propanamide Moiety

      Starting Materials: The phenylsulfanyl intermediate and 3-bromopropanamide.

      Conditions: Typically performed in the presence of a base such as triethylamine at room temperature.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Furan-Thiophene Intermediate

        Starting Materials: 5-bromofuran-2-carbaldehyde and thiophene-3-boronic acid.

        Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate.

        Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

        Conditions: Typically carried out in an organic solvent at room temperature.

        Products: Oxidized derivatives of the phenylsulfanyl group, such as sulfoxides or sulfones.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted in an inert atmosphere at low temperatures.

        Products: Reduced forms of the amide group, potentially leading to amines.

    • Substitution

        Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

        Conditions: Typically performed in organic solvents at room temperature or slightly elevated temperatures.

        Products: Substituted derivatives at the phenylsulfanyl or thiophene rings.

    Scientific Research Applications

    Chemistry

      Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

      Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

    Biology

      Biological Probes: Utilized in the development of probes for studying biological processes due to its ability to interact with various biomolecules.

    Medicine

      Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry

      Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism by which 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

      3-(Phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.

      3-(Phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    Uniqueness

    3-(Phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

    Properties

    IUPAC Name

    3-phenylsulfanyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H17NO2S2/c20-18(9-11-23-16-4-2-1-3-5-16)19-12-15-6-7-17(21-15)14-8-10-22-13-14/h1-8,10,13H,9,11-12H2,(H,19,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WGXMPJJXUXSDHZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(O2)C3=CSC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H17NO2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    343.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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